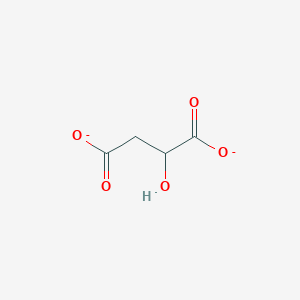

Malate

Overview

Description

Malate (L-malate) is a dicarboxylic acid and a key intermediate in central metabolic pathways, including the tricarboxylic acid (TCA) cycle and the this compound-aspartate shuttle. It is synthesized and oxidized by this compound dehydrogenase (MDH), which catalyzes the reversible NAD/NADH-dependent interconversion of this compound and oxaloacetate . MDH exists as homodimers or tetramers across organisms, with conserved catalytic mechanisms despite low sequence similarity among isoforms . This compound plays critical roles in cellular energy production, pH regulation, and metal ion chelation, and it is implicated in stress responses in plants and hypoxia signaling in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biocatalysis: One of the primary methods for producing L-malate is through the enzymatic transformation of fumarate to L-malate.

Microbial Fermentation: Another method involves the use of genetically engineered microorganisms to convert substrates like glucose into L-malate.

Chemical Synthesis: L-malate can also be synthesized chemically by the hydration of maleic acid or fumaric acid.

Industrial Production Methods

Industrial production of L-malate often employs microbial fermentation due to its cost-effectiveness and sustainability. The process involves the use of industrially relevant strains of microorganisms that are engineered to enhance malate production. The fermentation is carried out in large bioreactors with continuous monitoring and optimization of conditions to maximize yield .

Chemical Reactions Analysis

Types of Reactions

Reduction: This compound can be reduced to succinate in the glyoxylate cycle, a variation of the citric acid cycle.

Common Reagents and Conditions

Oxidation: Requires this compound dehydrogenase and NAD+ as a cofactor.

Reduction: Involves enzymes like this compound synthase and specific cofactors.

Substitution: Typically requires acidic or basic conditions and specific catalysts depending on the desired product

Major Products

Oxaloacetate: Formed from the oxidation of this compound.

Succinate: Produced from the reduction of this compound.

This compound Esters: Result from substitution reactions involving this compound

Scientific Research Applications

Pharmaceutical Applications

Malate is utilized in the pharmaceutical industry primarily for its role as a drug absorption enhancer. L-malic acid, a form of this compound, is often included in amino acid infusions aimed at improving liver function and enhancing the bioavailability of certain medications .

Case Study: Drug Absorption Improvement

- Study Reference : Research has shown that formulations containing L-malic acid can significantly improve the absorption rates of specific drugs when compared to standard formulations .

- Implications : This application is particularly beneficial for patients requiring efficient drug delivery systems, such as those with liver impairments.

Food and Beverage Industry

This compound is widely used as a food additive due to its properties as an acidity regulator and flavor enhancer. Sodium this compound, derived from malic acid, is commonly employed in processed foods to improve flavor profiles and extend shelf life .

| Application | Functionality |

|---|---|

| Flavoring Agent | Enhances taste |

| Acidity Regulator | Maintains pH levels |

| Preservative | Extends shelf life |

Case Study: Use in Processed Foods

- Example : Sodium this compound is frequently added to meat products and beverages to enhance flavor while acting as a preservative .

- Market Insights : The global market for sodium this compound is expected to grow significantly due to increasing demand for processed foods.

Agricultural Applications

In agriculture, this compound serves as a component in fertilizers and soil amendments. Its role in enhancing nutrient uptake by plants makes it valuable for improving crop yields.

Case Study: Nutrient Uptake Enhancement

- Research Findings : Studies indicate that this compound can facilitate the absorption of essential nutrients like calcium and magnesium in plants, leading to improved growth and resilience against environmental stressors .

Biotechnology and Industrial Applications

The biotechnological potential of this compound extends to its use in microbial fermentation processes for producing biodegradable polymers such as polymalic acid. This aspect underscores this compound's significance in sustainable manufacturing practices.

| Application | Description |

|---|---|

| Biodegradable Polymers | Used in the production of polymalic acid |

| Microbial Fermentation | Employed in environmentally friendly synthesis |

Case Study: Polymalic Acid Production

- Study Reference : Recent advancements have highlighted microbial methods for synthesizing L-malic acid that are more environmentally sustainable compared to traditional petrochemical methods .

- Future Prospects : Ongoing research aims to optimize these microbial processes using advanced synthetic biology techniques.

Health and Nutritional Supplements

This compound is also recognized for its health benefits, particularly when combined with magnesium. Magnesium this compound has been shown to provide enhanced bioavailability of magnesium, making it effective for treating conditions like chronic pain and migraines .

Case Study: Magnesium this compound Efficacy

Mechanism of Action

Malate exerts its effects primarily through its role in the citric acid cycle. It is converted to oxaloacetate by this compound dehydrogenase, which is a key step in the cycle that generates energy in the form of adenosine triphosphate (ATP). This compound also acts as a carbon source for the synthesis of other important biomolecules and plays a role in the regulation of cellular pH .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Lactate

- Structural Similarity: Malate and lactate share structural homology, both being α-hydroxy acids. This similarity allows enzymes like lactate dehydrogenase (LDH) and MDH to exhibit overlapping substrate recognition. A single amino acid substitution in LDH can confer oxaloacetate (this compound’s substrate) binding activity, highlighting evolutionary conservation of active-site geometry .

- Functional Divergence : While LDH primarily reduces pyruvate to lactate during anaerobic respiration, MDH operates in aerobic pathways, linking glycolysis to the TCA cycle. Kinetic studies show MDH has a 100-fold higher affinity for oxaloacetate compared to LDH’s affinity for pyruvate .

Table 1: Key Differences Between MDH and LDH

Succinate

- Role in Energy Metabolism: Both this compound and succinate are TCA cycle intermediates. However, succinate is a more potent electron donor, driving rapid acetoacetate reduction in liver mitochondria (0.8 μmol/min/mg protein) compared to this compound (0.1 μmol/min/mg) .

- pH-Dependent Production : In microbial systems, this compound accumulates at pH < 6, whereas succinate dominates at neutral pH due to differential enzyme activation (e.g., malic enzyme vs. succinate dehydrogenase) .

Citrate and Oxalate

- Metal Chelation : this compound’s Al³⁺ complexation strength (log K = 3.2) is intermediate between citrate (log K = 4.5) and oxalate (log K = 4.0), making it less effective than citrate in detoxifying aluminum in plants. Salicylate and GABA exhibit negligible binding .

- Metabolic Flexibility : Unlike citrate, which is a committed TCA substrate, this compound serves as a mobile carbon carrier between organelles. Oxalate, by contrast, is primarily a waste product in plants .

Table 2: Metal-Binding Affinities of Organic Acids

| Compound | Al³⁺ Complexation Strength (log K) | Primary Biological Role |

|---|---|---|

| Citrate | 4.5 | Metal detoxification, TCA cycle |

| Oxalate | 4.0 | Waste product, defense compound |

| This compound | 3.2 | pH balance, mitochondrial shuttle |

| GABA | <1.0 | Neurotransmitter, stress response |

Pyruvate

- Transport and Oxidation : In plant mitochondria, this compound compensates for pyruvate transport limitations under high energy demand. This compound is converted to pyruvate via NAD⁺-malic enzyme, sustaining carbon flux into the TCA cycle .

- Synergistic Effects : Pyruvate and this compound co-addition enhances acetoacetate reduction rates by 300%, underscoring their metabolic interdependence .

Functional Comparisons in Specific Contexts

Antioxidant Properties

- Sinapoyl this compound vs. Tyrosol : In coffee varieties, sinapoyl this compound exhibits higher antioxidant activity than tyrosol, correlating with its abundance in specific cultivars (e.g., 12.5 μg/g in PF vs. 5.2 μg/g in YF) .

Hypoxia Signaling

- This compound vs. Laurenditerpenol: While this compound indirectly influences hypoxia-inducible factor (HIF-1) via mitochondrial respiration, laurenditerpenol from marine algae directly inhibits HIF-1 activation at IC₅₀ = 0.7 μM, showcasing divergent mechanisms in cancer metabolism .

Biological Activity

Malate, a dicarboxylic organic acid, plays significant roles in various biological processes across different organisms. Its biological activity is particularly notable in metabolic pathways, cellular signaling, and plant physiology. This article delves into the multifaceted biological activities of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is primarily involved in the tricarboxylic acid (TCA) cycle and serves as a crucial intermediate in several metabolic pathways. It is synthesized from oxaloacetate and is converted back to oxaloacetate by this compound dehydrogenase. The compound is found abundantly in fruits and vegetables and is integral to both plant and microbial metabolism.

Key Functions of this compound

- Metabolic Regulation : this compound acts as a substrate in the TCA cycle, influencing energy production.

- pH Regulation : In plants, this compound contributes to the regulation of cellular pH and ion balance.

- Carbon Source : Certain bacteria utilize this compound as a primary carbon source, adapting their metabolic pathways accordingly.

1. This compound's Role in Plant Metabolism

Research indicates that this compound significantly impacts mitochondrial function and metabolic flux in plants. A study on the pyruvate dehydrogenase complex (PDC) revealed that this compound enhances PDC activity in isolated mitochondria from pea and barley leaves, suggesting its role in energy metabolism under varying conditions .

Table 1: Effects of this compound on PDC Activity

| Concentration of this compound (mM) | PDC Activity (Fold Increase) |

|---|---|

| 0.1 | 1.5 |

| 0.5 | 2.0 |

| 1.0 | Saturated |

2. Microbial Utilization of this compound

In the bacterium Laribacter hongkongensis, this compound serves as a preferred carbon source, inhibiting alternative carbon source utilization while enhancing central metabolic pathways . RNA-sequencing analyses demonstrated that this compound supplementation affects gene expression related to nitrogen metabolism and respiratory functions.

Case Study: Growth Kinetics

A study assessing growth kinetics found that L. hongkongensis exhibited increased growth rates when cultured with this compound compared to other carbon sources:

- Growth Rate with this compound : OD600 = 0.8 after 12 hours

- Growth Rate without this compound : OD600 = 0.5 after 12 hours

3. Impact on Fruit Development

This compound accumulation has been linked to starch metabolism and ripening processes in fruits such as tomatoes and apples. In transgenic apple studies, overexpression of this compound dehydrogenase genes resulted in increased this compound levels, enhancing sucrose synthesis during fruit development .

Table 2: Metabolic Changes in Transgenic Apples

| Gene Overexpression | This compound Concentration (mg/g) | Sucrose Concentration (mg/g) |

|---|---|---|

| MdcyMDH1 | 15 | 25 |

| Control | 8 | 15 |

Enzymatic Activity

This compound participates in various enzymatic reactions:

- This compound Dehydrogenase : Catalyzes the interconversion between this compound and oxaloacetate, crucial for maintaining redox balance within mitochondria .

- Malic Enzyme : Converts this compound to pyruvate while producing NADPH, which is vital for biosynthetic processes.

Cellular Signaling

This compound influences cellular signaling pathways by modulating pH levels and acting as a signaling molecule that can affect gene expression related to stress responses .

Q & A

Basic Research Questions

Q. What role does malate play in cellular metabolic pathways, and how can its flux be experimentally quantified?

this compound is a key intermediate in the TCA cycle, gluconeogenesis, and redox balancing. To quantify its flux, researchers often use isotopic labeling (e.g., ¹³C-glucose tracer studies) combined with mass spectrometry or NMR spectroscopy to track incorporation rates. Standard protocols recommend coupling these methods with enzymatic assays (e.g., this compound dehydrogenase) for validation .

Q. What are the standard methods for extracting and quantifying this compound from plant tissues?

Extraction typically involves freeze-drying samples, followed by homogenization in perchloric acid or methanol/water mixtures to inhibit enzymatic degradation. Quantification via HPLC with UV detection (210–220 nm) or enzymatic kits (e.g., NADH-coupled assays) is common. Critical considerations include pH control during extraction to prevent this compound isomerization .

Q. How does this compound contribute to stomatal regulation in plants, and what experimental models are used to study this?

this compound acts as an osmotic regulator in guard cells, influencing stomatal aperture. Researchers use isolated epidermal peels treated with ABA or light/dark cycles, combined with patch-clamp electrophysiology to measure ion channel activity. Confocal microscopy with pH-sensitive dyes (e.g., BCECF-AM) can track this compound-induced cytoplasmic alkalization .

Advanced Research Questions

Q. How can contradictory findings on this compound’s role in mitochondrial ATP synthesis be resolved?

Discrepancies often arise from differences in tissue-specific isoforms of malic enzymes or assay conditions (e.g., substrate concentrations, pH). A systematic approach involves:

- Comparative studies across tissues/species using knockout models (e.g., Arabidopsis mME1 mutants).

- Mitochondrial isolation protocols with strict O₂ control to avoid anaplerotic interference.

- Metabolomic profiling to contextualize this compound within broader metabolic networks .

Q. What advanced techniques optimize this compound detection in complex matrices like soil or biofluids?

For low-concentration samples, derivatization with dansyl hydrazine enhances HPLC sensitivity. Capillary electrophoresis (CE)-MS offers superior resolution in ionic matrices. In soils, microdialysis probes coupled with amperometric biosensors enable real-time, in situ monitoring without extraction artifacts .

Q. How should researchers design experiments to distinguish this compound’s direct signaling effects from metabolic contributions?

Use compartment-specific inhibitors (e.g., α-cyano-4-hydroxycinnamate for mitochondrial uptake) paired with genetic tools (e.g., cytosolic vs. plastid-targeted this compound sensors). Time-resolved metabolomics and transcriptomic profiling (RNA-seq) after this compound supplementation can disentangle signaling vs. metabolic roles .

Q. What statistical approaches are recommended for analyzing this compound-related data with high variability?

- Mixed-effects models to account for biological replicates and technical noise.

- Principal component analysis (PCA) to identify confounding variables (e.g., pH, temperature).

- Error propagation analysis for multi-step protocols (e.g., extraction → derivatization → quantification) .

Q. Methodological Challenges and Solutions

Q. How can researchers address inconsistencies in this compound quantification across laboratories?

Adopt reference materials (e.g., NIST-certified this compound solutions) and validate methods via interlaboratory studies . Report detailed metadata, including:

- Sample preparation (e.g., centrifugation speed, buffer composition).

- Instrument calibration (e.g., column temperature, detector wavelength).

- Statistical thresholds for limit of detection (LOD) and quantification (LOQ) .

Q. What protocols ensure reproducibility in this compound-associated enzyme kinetics studies?

Standardize assays using:

- Pre-steady-state kinetics to avoid substrate depletion.

- Continuous coupled assays (e.g., NADH fluorescence) instead of endpoint measurements.

- Buffer systems matched to physiological conditions (e.g., 100 mM KCl, pH 7.4 for cytosolic simulations) .

Q. How can computational modeling enhance this compound pathway analysis?

Integrate kinetic models (e.g., COPASI software) with omics data to predict this compound flux under varying conditions. Validate models using gene knockout/overexpression strains and ¹³C metabolic flux analysis (MFA) .

Q. Data Presentation and Reporting Standards

Q. What metadata is critical when publishing this compound-related research?

Include:

- Sampling protocols (e.g., harvest time, tissue sectioning method).

- Analytical precision (e.g., CV% for technical replicates).

- Error sources (e.g., subsampling bias, instrument drift).

Raw data should be archived in repositories like MetaboLights or Dryad .

Q. How should this compound data be visualized to highlight key findings?

Use heatmaps for comparative metabolomics, Michaelis-Menten plots for enzyme kinetics, and pathway diagrams annotated with flux values. Avoid 3D charts; prioritize vector-based formats (SVG/PDF) for clarity .

Properties

IUPAC Name |

2-hydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEPYKJPYRNKOW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O5-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00933521 | |

| Record name | 2-Hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149-61-1 | |

| Record name | DL-Malate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, hydroxy-, ion(2)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.